Isoform Selectivity Profile: SIRT1-3 vs. SIRT6 Discrimination
Ac-QPKK(Ac)-AMC demonstrates a clearly defined isoform selectivity profile that differentiates it from other p53-derived AMC substrates. It is efficiently deacylated by SIRT1, SIRT2, and SIRT3, but exhibits minimal to no activity with SIRT6 . This contrasts with Ac-RHKK(Ac)-AMC (derived from p53 residues 379-382), which is recognized as a substrate for SIRT6 and produces a low signal-to-background ratio . The selective exclusion of SIRT6 activity by Ac-QPKK(Ac)-AMC is a distinguishing feature derived from the specific QPKK sequence context (p53 residues 317-320), enabling focused screening of mitochondrial (SIRT3), cytoplasmic (SIRT2), and nuclear (SIRT1) sirtuin activities without interference from chromatin-associated SIRT6.
| Evidence Dimension | Sirtuin isoform substrate recognition |
|---|---|
| Target Compound Data | Robust deacetylation by SIRT1, SIRT2, SIRT3; minimal/no activity with SIRT6 |
| Comparator Or Baseline | Ac-RHKK(Ac)-AMC: Recognized by SIRT6; low signal-to-background ratio |
| Quantified Difference | Qualitative selectivity: SIRT1-3 positive, SIRT6 negative vs. SIRT6-positive comparator |
| Conditions | In vitro fluorogenic deacetylase assay with recombinant human sirtuin isoforms; NAD+ as co-substrate |
Why This Matters
For procurement decisions, this selectivity profile ensures that assay signals originate exclusively from SIRT1-3 isoforms, preventing data contamination from SIRT6 activity in cell lysates or mixed enzyme preparations.
